molecular formula C21H16FN3O4S B11432749 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11432749
M. Wt: 425.4 g/mol
InChI Key: IQLLIFBQVJZTKI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with a 4-fluorophenyl group, two methyl groups, and a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-fluorophenylboronic acid and the thieno[2,3-d]pyrimidine core.

    Attachment of the 3-Nitrobenzyl Group: This step involves the nucleophilic substitution reaction of the thieno[2,3-d]pyrimidine core with a 3-nitrobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thienopyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have investigated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of certain kinases involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in the presence of the 4-fluorophenyl group, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H16FN3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3

InChI Key

IQLLIFBQVJZTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C

Origin of Product

United States

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